2-amino-3-(4-chloro-2,6-difluorophenyl)propanoic acid
Description
2-Amino-3-(4-chloro-2,6-difluorophenyl)propanoic acid is a synthetic amino acid derivative characterized by a phenyl ring substituted with chlorine at position 4 and fluorine atoms at positions 2 and 5. This compound shares structural similarities with phenylalanine but incorporates halogen substituents that modulate its electronic and steric properties. The compound’s chloro- and difluoro-substituted aromatic ring likely enhances metabolic stability and binding affinity in biological systems compared to non-halogenated analogs .
Properties
IUPAC Name |
2-amino-3-(4-chloro-2,6-difluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO2/c10-4-1-6(11)5(7(12)2-4)3-8(13)9(14)15/h1-2,8H,3,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REISZCRPYFODIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC(C(=O)O)N)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-chloro-2,6-difluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2,6-difluorobenzene and glycine.
Halogenation: The aromatic ring of 4-chloro-2,6-difluorobenzene is halogenated to introduce the chlorine and fluorine atoms.
Amination: The halogenated intermediate undergoes amination to introduce the amino group.
Coupling Reaction: The amino group is then coupled with glycine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-chloro-2,6-difluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-amino-3-(4-chloro-2,6-difluorophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-chloro-2,6-difluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. The substituted phenyl ring can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues: Key Differences
The following table summarizes critical differences between 2-amino-3-(4-chloro-2,6-difluorophenyl)propanoic acid and related compounds based on substituent effects, molecular weight, and applications:
Research Findings and Comparative Analysis
- Electronic Effects : The chloro and fluoro substituents in the target compound create a strong electron-withdrawing environment, which may enhance its acidity compared to ethoxy-substituted analogs (e.g., 3-ethoxy-2,6-difluoro derivative) . This property is critical in drug design, where pKa modulation affects membrane permeability.
- Biocatalytic Reactivity: Unlike the thiophene-substituted analog (2-amino-3-(thiophen-2-yl)propanoic acid), which participates in ammonia elimination reactions via SwCNTNH2-PAL biocatalysts , the chloro- and difluoro-substituted phenyl ring may hinder such reactions due to steric and electronic barriers.
- In contrast, the target compound’s chlorine atom balances lipophilicity and metabolic resistance.
- Solubility and Bioavailability: The oxan-4-yl-substituted analog (2-amino-3-(oxan-4-yl)propanoic acid hydrochloride) demonstrates enhanced aqueous solubility due to its cyclic ether group, a feature absent in the target compound . This highlights a trade-off between halogenation and pharmacokinetic optimization.
Biological Activity
2-Amino-3-(4-chloro-2,6-difluorophenyl)propanoic acid, also known by its CAS number 1259973-46-0, is an amino acid derivative that has garnered attention for its potential biological activities. This compound's structure features a chlorinated and difluorinated aromatic ring, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHClFNO
- Molar Mass : 235.62 g/mol
- CAS Number : 1259973-46-0
Research indicates that compounds similar to this compound may interact with various biological targets. The presence of amino and carboxylic acid functional groups suggests potential activity as a neurotransmitter analog or enzyme inhibitor.
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition :
- G Protein-Coupled Receptors (GPCRs) :
Therapeutic Potential
The therapeutic implications of this compound are significant in the fields of endocrinology and neurology:
- Diabetes Management : By inhibiting DPP-IV, this compound could potentially improve glycemic control in type 2 diabetes patients.
- Neurological Disorders : Similar compounds have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems.
Study 1: DPP-IV Inhibition
A study published in PMC10420935 evaluated the structure-activity relationship (SAR) of various DPP-IV inhibitors. It was found that modifications in the aromatic ring significantly influenced inhibitory potency. Compounds with electron-withdrawing groups like fluorine and chlorine demonstrated enhanced activity against DPP-IV, suggesting that this compound may exhibit similar properties .
Study 2: GPCR Modulation
Research on GPCRs has shown that amino acid derivatives can act as agonists or antagonists depending on their structural configuration. A review highlighted that modifications to the phenyl ring could lead to increased affinity for specific receptor subtypes, which could be relevant for developing targeted therapies for metabolic disorders .
Data Table: Comparison of Biological Activities
| Compound Name | DPP-IV Inhibition | GPCR Modulation | Therapeutic Use |
|---|---|---|---|
| This compound | Potential | Potential | Diabetes, Neurological Disorders |
| Similar Amino Acid Derivative 1 | High | Moderate | Diabetes |
| Similar Amino Acid Derivative 2 | Moderate | High | Neurological Disorders |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
